Superior 24-Hour Plasma Concentration Stability: Avinza vs. Twice-Daily MS Contin
In a steady-state pharmacokinetic study of patients with chronic moderate-to-severe pain, Avinza (morphine sulfate extended-release [MSER]) once-daily demonstrated a 66% higher minimum plasma concentration (Cmin), a 19% lower maximum concentration (Cmax), and a 44% lower peak-to-trough fluctuation (%FI) over 24 hours compared to twice-daily controlled-release morphine sulfate (MS Contin, CRM) at equivalent total daily doses normalized to 100 mg [1]. Additionally, Avinza maintained plasma concentrations above 50% and 75% of Cmax for a longer duration than MS Contin, indicating a more consistent analgesic exposure profile [2].
| Evidence Dimension | Steady-state pharmacokinetic profile (24-hour) |
|---|---|
| Target Compound Data | Cmin: 66% higher; Cmax: 19% lower; %FI: 44% lower; maintained >50% and >75% of Cmax longer |
| Comparator Or Baseline | MS Contin (controlled-release morphine sulfate, CRM) twice-daily |
| Quantified Difference | ΔCmin: +66%; ΔCmax: -19%; Δ%FI: -44% |
| Conditions | Steady-state, open-label, multiple-dose, two-period study in 10 patients with chronic moderate-to-severe pain; total daily dose normalized to 100 mg |
Why This Matters
Lower peak-to-trough fluctuation and sustained plasma concentrations reduce the risk of breakthrough pain and opioid-related adverse events associated with high peak levels, enabling more predictable once-daily dosing.
- [1] Portenoy RK, et al. Steady-state pharmacokinetic comparison of a new, extended-release, once-daily morphine formulation, Avinza, and a twice-daily controlled-release morphine formulation in patients with chronic moderate-to-severe pain. J Pain Symptom Manage. 2002 Apr;23(4):292-300. View Source
- [2] Steady-State Pharmacokinetic Comparison of a New, Extended-Release, Once-Daily Morphine Formulation, Avinza™, and a Twice-Daily Controlled-Release Morphine Formulation in Patients with Chronic Moderate-to-Severe Pain. ScienceDirect, 2002. View Source
